molecular formula C9H13NO B3045654 3-Ethoxy-2-methylaniline CAS No. 111185-04-7

3-Ethoxy-2-methylaniline

Cat. No. B3045654
M. Wt: 151.21 g/mol
InChI Key: YWTKEOVIVQLVKV-UHFFFAOYSA-N
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Patent
US09380782B2

Procedure details

A mixture of 1-ethoxy-2-methyl-3-nitrobenzene described in Reference Preparation example 2539.9 g, palladium-carbon (palladium 5%) 4 g and ethanol 200 mL was stirred at room temperature under hydrogen atmosphere for eighteen hours. The mixtures were filtered and the filtrates were concentrated to give 3-ethoxy-2-methylaniline 33.0 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[CH3:13])[CH3:2]>[C].[Pd].C(O)C>[CH2:1]([O:3][C:4]1[C:5]([CH3:13])=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH2:10])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=CC=C1)[N+](=O)[O-])C
Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen atmosphere for eighteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixtures were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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